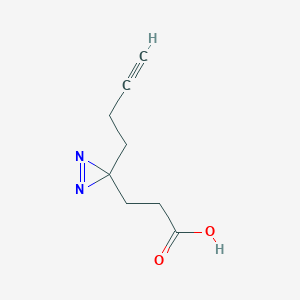
3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid” is a complex organic molecule. It contains a diazirine group, which is a type of diazo compound that is often used in photoaffinity labeling due to its ability to form a covalent bond with a target molecule when exposed to UV light . The compound also contains a but-3-yn-1-yl group, which is a four-carbon alkyl group with a triple bond, and a propanoic acid group, which is a carboxylic acid with a three-carbon chain .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The diazirine group would consist of a three-membered ring containing two nitrogen atoms and one carbon atom . The but-3-yn-1-yl group would be a linear four-carbon chain with a triple bond between the second and third carbon atoms . The propanoic acid group would be a three-carbon chain with a carboxylic acid functional group at one end .Chemical Reactions Analysis
The diazirine group in this compound can undergo a reaction when exposed to UV light, forming a reactive carbene that can form a covalent bond with a target molecule . This property is often exploited in photoaffinity labeling experiments .Wissenschaftliche Forschungsanwendungen
Thermal Decomposition Study
The thermal decomposition of diazirines, including compounds like 3-(3-methyldiazirin-3-yl)propanoic acid, has been explored. These studies show that diazirine thermolysis involves ring opening to a ‘complex’, followed by nitrogen loss or isomerization to a diazo compound. This is significant for understanding the stability and reactivity of diazirine-containing compounds under different conditions (Stevens et al., 1990).
Photocrosslinking Experiments
Diazirine compounds have been synthesized for use in photocrosslinking experiments in molecular biology. For instance, 2,3‐Dihydroxy‐3‐{3‐[3‐(trifluoromethyl)diazirin‐3‐yl]phenyl}propionic Acid has been developed as a cleavable carbene‐generating reagent for these purposes. This showcases the application of diazirine-based compounds in studying molecular interactions (Kogon et al., 1992).
Peptide Photoaffinity Reagents
Diazirine-containing amino acids have been developed for incorporation into peptide photoaffinity reagents. This application is vital for probing peptide-protein interactions and understanding biological processes at a molecular level (Shih & Bayley, 1985).
Quality Control of Pharmaceutical Ingredients
Research on quinolin-4-one propanoic acids, which share structural similarities with diazirine compounds, has been conducted to develop analytical methods for quality control of pharmaceutical ingredients. This highlights the importance of such compounds in ensuring the safety and efficacy of pharmaceuticals (Zubkov et al., 2016).
Synthesis of Antioxidant Compounds
Studies have also been conducted on synthesizing new compounds, such as (2,4- and 3,4-dimethoxyphenyl)-1,2,4-triazoles, where diazirine-like structures are used. These studies focus on understanding the synthesis and antioxidant properties of these compounds, which could have significant implications in the field of medicinal chemistry (Dovbnya et al., 2022).
Improved Synthesis Processes
Research into the synthesis of diazirine-like compounds, such as 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, is ongoing. This research aims to improve the synthesis processes, making them more efficient and scalable for industrial applications (Yong, 2010).
Wirkmechanismus
Target of Action
It is known that this compound is used for chemical probe synthesis . It contains a light-activated diazirine, alkyne tag, and iodine synthetic handle . When appended to a ligand or pharmacophore through its iodinated linker, this building block allows for UV light-induced covalent modification of a biological target .
Mode of Action
The compound interacts with its targets through a UV light-induced covalent modification . This interaction results in changes at the molecular level, potentially affecting the function of the target protein. The exact nature of these changes would depend on the specific target and the context of the interaction.
Biochemical Pathways
Given its role in chemical probe synthesis, it can be inferred that it may influence a variety of pathways depending on the ligand or pharmacophore to which it is attached .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid. For instance, its storage temperature is recommended to be −20°C , suggesting that it may be sensitive to heat.
Safety and Hazards
Zukünftige Richtungen
The use of diazirine-containing compounds in photoaffinity labeling is a rapidly evolving field with many potential applications in biological research . Future research may focus on developing new diazirine-containing compounds with improved properties, or exploring new applications for these compounds.
Eigenschaften
IUPAC Name |
3-(3-but-3-ynyldiazirin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-3-5-8(9-10-8)6-4-7(11)12/h1H,3-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNSKSYASHYNCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(N=N1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1450754-37-6 |
Source


|
| Record name | 3-[3-(but-3-yn-1-yl)-3H-diazirin-3-yl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3-fluoro-4-methylphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2852689.png)

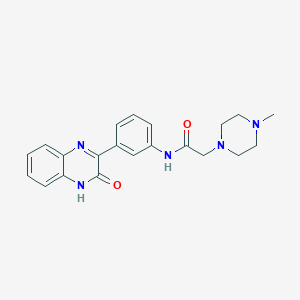
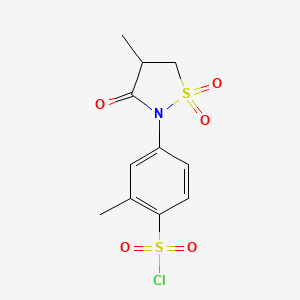
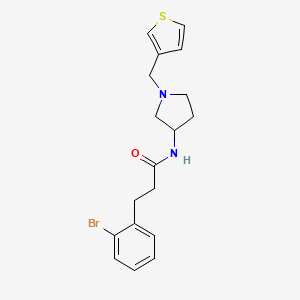
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2852698.png)
![1-(Phenylmethoxycarbonylaminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2852700.png)
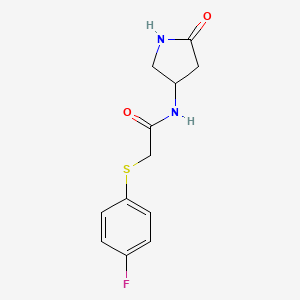

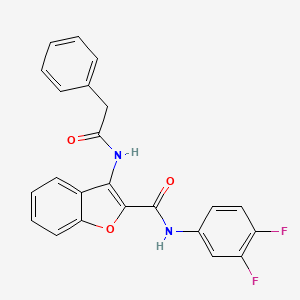
![N-[[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2852705.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2852706.png)

